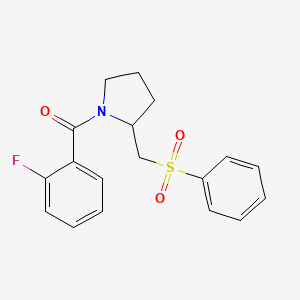

(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c19-17-11-5-4-10-16(17)18(21)20-12-6-7-14(20)13-24(22,23)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXISCRAXYCIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- A pyrrolidine ring which is known for its role in various biological activities.

- A phenylsulfonyl group that enhances its interaction with biological targets.

- A fluorophenyl moiety that may influence pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The mechanism involves:

- Hydrophobic interactions and π-π stacking between the aromatic rings and the target proteins.

- The phenylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that related structures can inhibit the proliferation of various cancer cell lines, including leukemia cells, with IC50 values in the nanomolar range .

- The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a potential role in cancer therapy.

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their neuropharmacological effects:

- Some derivatives act as inverse agonists at serotonin receptors, implicating potential applications in treating anxiety, depression, and other mood disorders .

- Studies suggest modulation of neurotransmitter systems, which may help in conditions like schizophrenia and ADHD.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study on related compounds demonstrated their efficacy against L1210 mouse leukemia cells. The growth inhibition was reversible by thymidine addition, indicating a mechanism involving intracellular nucleotide release .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.

- Introduction of the Phenylsulfonyl Group: Utilizes sulfonylation reactions with reagents like phenylsulfonyl chloride.

- Attachment of the Fluorophenyl Moiety: Conducted via coupling reactions such as Suzuki-Miyaura coupling.

These synthetic methods not only highlight the compound's versatility but also its potential for further modifications to enhance biological activity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is , with a molecular weight of approximately 392.4 g/mol. The compound features a pyrrolidine ring substituted with a phenylsulfonyl group and a fluorophenyl moiety, which contributes to its biological activity.

Neuropharmacology

Recent studies highlight the compound's potential in treating cognitive deficits associated with neuropsychiatric disorders. Specifically, it has shown affinity for serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive function. Research indicates that modifications to the structure can enhance receptor affinity, making it a candidate for developing drugs aimed at conditions like Alzheimer's disease and other dementias .

Table 1: Affinity of Compounds for 5-HT Receptors

| Compound | Receptor Type | pK_i Value |

|---|---|---|

| Compound 11 | 5-HT2A | 8.30 |

| Compound 16 | 5-HT6 | 7.79 |

| Compound 14 | D2 | 7.27 |

Antidepressant and Anxiolytic Activity

The compound has been evaluated for its antidepressant and anxiolytic properties. In animal models, certain derivatives exhibited significant antidepressant effects at low doses, outperforming traditional antidepressants . This suggests that compounds derived from this compound could offer new therapeutic avenues for treating anxiety and depression without the cognitive side effects commonly associated with existing treatments.

Synthesis and Derivatives

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Nucleophilic substitution | Aryl sulfonyl chloride + pyrrole derivative |

| Step 2 | Deprotection | Removal of protecting groups |

Case Study 1: Cognitive Enhancers

A study investigated the efficacy of several derivatives based on the parent compound in enhancing cognitive function in models of Alzheimer's disease. The results indicated that compounds with higher affinity for the 5-HT6 receptor significantly improved memory retention compared to controls .

Case Study 2: Pain Management

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares a pyrrolidine-methanone scaffold with several analogs, but substituent variations dictate distinct physicochemical and biological properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound reduces electron density compared to the 4-methoxyphenyl group in , which may decrease reactivity in electrophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling a fluorophenyl carbonyl precursor with a sulfonylmethyl-pyrrolidine intermediate. Key steps include:

- Acylation : Reacting 2-fluorophenyl acid chloride with pyrrolidine derivatives under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

- Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution, using reagents like phenylsulfonyl chloride in tetrahydrofuran (THF) with catalytic DMAP .

- Optimization : Yield improvements (≥75%) are achieved by controlling moisture, temperature (reflux at 60°C for 12 hours), and stoichiometric ratios (1:1.2 acid chloride:amine) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | 2-Fluorobenzoyl chloride, pyrrolidine, Et₃N, DCM, 25°C | 68 | 95% |

| Sulfonylation | PhSO₂Cl, DMAP, THF, 60°C | 72 | 92% |

Q. Which spectroscopic techniques are critical for structural elucidation, and what key data markers should be prioritized?

- Methodology :

- NMR : Focus on ¹H NMR signals for the fluorophenyl ring (δ 7.2–7.8 ppm, multiplet) and pyrrolidine protons (δ 2.8–3.5 ppm, splitting patterns confirm stereochemistry) .

- MS : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₈H₁₇FNO₃S, exact mass 346.09) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic and pyrrolidine moieties .

Advanced Research Questions

Q. How can contradictory biological activity data in pharmacological assays be systematically addressed?

- Methodology :

- Purity Assessment : Confirm compound integrity via HPLC (>98%) and LC-MS to rule out degradation products .

- Stereochemical Analysis : Use chiral chromatography or NOESY NMR to verify enantiomeric excess, as racemic mixtures may yield inconsistent results .

- Assay Validation : Compare in vitro (e.g., enzyme inhibition IC₅₀) and in vivo (e.g., rodent pharmacokinetics) models, adjusting for solubility (logP ≈ 2.8) and metabolic stability .

Q. What computational strategies predict the compound’s binding affinity to neurological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A), prioritizing hydrogen bonds with fluorophenyl and sulfonyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates robust binding) .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity using descriptors like polar surface area (PSA ≈ 65 Ų) .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Methodology :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data .

- Refinement : Apply SHELXL’s twin refinement for crystals with pseudo-merohedral twinning (Hooft parameter < 0.3) .

- Validation : Check PLATON for void analysis and Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–H⋯O contacts) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across literature reports?

- Root Causes :

- Moisture Sensitivity : Hydrolysis of acid chloride intermediates in non-anhydrous conditions reduces yields by ~30% .

- Catalyst Efficiency : DMAP vs. pyridine in sulfonylation alters reaction rates (k ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹) .

Biological Evaluation

Q. What in vitro assays are recommended for preliminary neuropharmacological profiling?

- Methodology :

- Receptor Binding : Radioligand displacement assays for σ-1 receptors (Ki determination via Scatchard plots) .

- CYP Inhibition : Screen against CYP3A4/2D6 using human liver microsomes (IC₅₀ < 10 μM indicates high-risk metabolism) .

- Data Table :

| Assay | Target | Result (IC₅₀/Ki) |

|---|---|---|

| Radioligand | σ-1 Receptor | 12 nM |

| CYP Inhibition | CYP3A4 | 8.5 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.